3-Methyl-1-butanesulfonic acid

Description

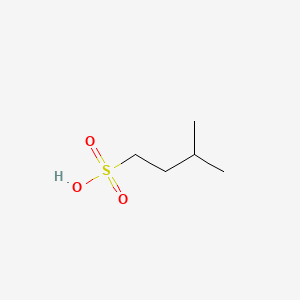

Structure

2D Structure

3D Structure

Properties

CAS No. |

16066-21-0 |

|---|---|

Molecular Formula |

C5H12O3S |

Molecular Weight |

152.21 g/mol |

IUPAC Name |

3-methylbutane-1-sulfonic acid |

InChI |

InChI=1S/C5H12O3S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3,(H,6,7,8) |

InChI Key |

HYZYOKHLDUXUQK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCS(=O)(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 3 Methyl 1 Butanesulfonic Acid Analogues

Acid-Base Equilibria and Proton Donor Capabilities

Alkyl sulfonic acids, including 3-methyl-1-butanesulfonic acid, are potent organic acids. ontosight.aiwikipedia.org Their high acidity stems from the sulfonyl hydroxide (B78521) group (-SO₃H) attached to an alkyl chain. wikipedia.orgvedantu.com The sulfur atom in the sulfonic acid group is in a high oxidation state and is bonded to three electron-withdrawing oxygen atoms, which polarizes the O-H bond and facilitates proton donation. wikipedia.org Upon deprotonation, the resulting sulfonate anion is highly stabilized by resonance, with the negative charge delocalized across the three oxygen atoms. This stability makes the conjugate base very weak, and consequently, the parent acid very strong. periodicchemistry.com

Sulfonic acids are significantly stronger than their carboxylic acid counterparts. For instance, p-toluenesulfonic acid and methanesulfonic acid exhibit pKa values of -2.8 and -1.9, respectively, whereas the pKa of acetic acid is 4.76. wikipedia.org this compound is itself a strong acid with a reported pKa value of approximately -2.8. ontosight.ai This strong proton-donating capability makes alkyl sulfonic acids effective catalysts in various acid-catalyzed reactions, such as esterification and hydrolysis. ontosight.aiwikipedia.org Their acidity is so pronounced that they are known to react with solid sodium chloride to produce the corresponding sodium sulfonate and hydrogen chloride, indicating they are stronger acids than HCl. wikipedia.org

Table 1: Comparison of Acidity (pKa) for Various Acids

| Acid Name | Formula | pKa Value |

|---|---|---|

| This compound | C₅H₁₂O₃S | ~ -2.8 ontosight.ai |

| p-Toluenesulfonic acid | CH₃C₆H₄SO₃H | -2.8 wikipedia.org |

| Methanesulfonic acid | CH₃SO₃H | -1.9 wikipedia.org |

| Acetic acid | CH₃COOH | 4.76 wikipedia.org |

Nucleophilic Substitution Reactions Involving Sulfonate Esters and Derivatives

The sulfonate group is an excellent leaving group in nucleophilic substitution reactions, a property derived from the high stability of the sulfonate anion. periodicchemistry.com Alcohols can be converted into sulfonate esters, such as tosylates or mesylates, which then possess reactivity comparable to alkyl halides. periodicchemistry.com These reactions typically proceed via an SN2 mechanism, involving the backside attack of a nucleophile on the carbon atom bonded to the sulfonate group, leading to an inversion of stereochemistry. thieme-connect.com

A variety of nucleophiles can displace the sulfonate group, leading to a wide range of derivatives. For example, a study demonstrated the use of ionic liquids with nucleophilic anions like [Cl]⁻, [Br]⁻, [I]⁻, [OAc]⁻, and [SCN]⁻ to convert sulfonate esters into the corresponding alkyl halides, acetates, and thiocyanates in high yields. thieme-connect.comorganic-chemistry.org This method is noted for being environmentally friendly as the ionic liquid can act as both the solvent and the reagent, and it is often recyclable. thieme-connect.comorganic-chemistry.org

Organolithium compounds have also been shown to react with sulfonate esters, resulting in nucleophilic substitution at the sulfur atom to produce sulfones in moderate to high yields. cdnsciencepub.com

Table 2: Examples of Nucleophilic Substitution on Sulfonate Esters

| Substrate (R-OTs) | Nucleophile | Product (R-Nu) | Reference |

|---|---|---|---|

| Alkyl Tosylate | Chloride ([Cl]⁻) | Alkyl Chloride | thieme-connect.com |

| Alkyl Tosylate | Bromide ([Br]⁻) | Alkyl Bromide | thieme-connect.com |

| Alkyl Tosylate | Iodide ([I]⁻) | Alkyl Iodide | thieme-connect.com |

| Alkyl Tosylate | Acetate (B1210297) ([OAc]⁻) | Alkyl Acetate | thieme-connect.com |

| Alkyl Tosylate | Thiocyanate ([SCN]⁻) | Alkyl Thiocyanate | thieme-connect.com |

Oxidation and Reduction Transformations of Sulfonic Acid Derivatives

The sulfur atom in a sulfonic acid is in its highest oxidation state (+6), meaning it cannot be further oxidized. However, sulfonic acids are the final products of the oxidation of other organosulfur compounds. The oxidation pathway often begins with a thiol (R-SH), which can be oxidized to a sulfenic acid (R-SOH), then to a sulfinic acid (R-SO₂H), and finally to a sulfonic acid (R-SO₃H). nih.gov This final oxidation step is generally considered irreversible under biological conditions. nih.govnih.gov

Conversely, the reduction of sulfonic acids and their derivatives is a significant transformation. While sulfonic acids are exceptionally stable and resistant to many reducing agents, effective methods have been developed. oup.com A notable system for the reduction of both arenesulfonic and alkanesulfonic acids involves using a mixture of triphenylphosphine (B44618) and iodine. oup.com This reagent combination can reduce sulfonic acids to the corresponding thiols. oup.com The reaction likely proceeds through the initial formation of a sulfonyl iodide intermediate, which is then reduced. The same reagent system can also reduce other related sulfur compounds like sulfonyl chlorides, sulfinates, and disulfides. oup.com

Formation of Functionalized Derivatives for Specific Research Applications

Sulfonic acids can be converted to their corresponding sulfonate esters through esterification with alcohols. wikipedia.org This reaction is a cornerstone for creating derivatives used as alkylating agents in organic synthesis, as the resulting sulfonate esters are highly effective in this role. wikipedia.org The common method for preparing these esters is the alcoholysis of sulfonyl chlorides. wikipedia.org

RSO₂Cl + R′OH → RSO₂OR′ + HCl

Alternatively, direct esterification of a sulfonic acid with an alcohol can be performed, often catalyzed by a strong acid. ontosight.ai The esterification of 1-butanol (B46404) with acetic acid, for example, has been studied using sulfuric acid as a catalyst, demonstrating the general principle applicable to alkyl sulfonic acids. acs.org

The incorporation of sulfonic acid functionalities into heterocyclic structures, or the use of sulfonic acids to create heterocyclic compounds, is a significant area of research. Sulfonic acid-functionalized catalysts are widely employed in the synthesis of nitrogen- and oxygen-containing heterocycles. scielo.br For instance, 3-methyl-1-sulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) has been used as a Brønsted acid ionic liquid catalyst for the one-pot synthesis of complex heterocyclic systems like 12-arylbenzo[g]indeno[2,1-b]quinoline-6,11,13-trione derivatives. cjcatal.com

Furthermore, sulfonic acid groups can be attached to pre-existing heterocyclic scaffolds. One approach involves reacting heterocyclic compounds like pyrroles, indoles, or imidazoles with sulfonyl chlorides to form sulfonamides. cdnsciencepub.com Another method describes the synthesis of N-heterocyclic carbene (NHC) ligand precursors functionalized with a propylsulfonate group. nih.gov These functionalized ligands can then be used to create water-soluble metal complexes for various catalytic applications. nih.gov The synthesis of 4-(succinimido)-1-butane sulfonic acid, a Brønsted acid catalyst, has been achieved by reacting succinimide (B58015) with 1,4-butanesultone, showcasing another route to sulfonic acid-functionalized heterocycles. researchgate.netrhhz.net

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| p-Toluenesulfonic acid |

| Methanesulfonic acid |

| Acetic acid |

| Benzoic acid |

| Sodium chloride |

| Hydrogen chloride |

| Alkyl Tosylate |

| Alkyl Chloride |

| Alkyl Bromide |

| Alkyl Iodide |

| Alkyl Acetate |

| Alkyl Thiocyanate |

| Organolithium |

| Sulfone |

| Thiol |

| Sulfenic acid |

| Sulfinic acid |

| Triphenylphosphine |

| Iodine |

| Sulfonyl chloride |

| 1-Butanol |

| Sulfuric acid |

| 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate |

| 12-arylbenzo[g]indeno[2,1-b]quinoline-6,11,13-trione |

| Pyrrole |

| Indole |

| Imidazole (B134444) |

| N-heterocyclic carbene |

| 4-(succinimido)-1-butane sulfonic acid |

| Succinimide |

| 1,4-butanesultone |

Spectroscopic and Structural Elucidation of 3 Methyl 1 Butanesulfonic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework of 3-methyl-1-butanesulfonic acid can be constructed.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the different chemical environments of hydrogen atoms in a molecule. In this compound, four distinct proton signals are expected. The integration of these signals would correspond to the number of protons in each environment.

The expected ¹H NMR spectrum would feature:

A doublet for the six equivalent protons of the two methyl groups (CH₃) due to coupling with the adjacent methine (CH) proton.

A multiplet for the single methine proton (CH), which is coupled to the protons of the methyl and methylene (B1212753) groups.

A multiplet for the methylene protons (CH₂) adjacent to the methine group.

A multiplet for the methylene protons (CH₂) directly attached to the electron-withdrawing sulfonic acid group, which would be shifted downfield.

For an analogous compound, 3-methylbut-1-ene, the two methyl groups appear as a doublet, which is a result of being split by the adjacent CH proton. docbrown.info The integrated signal proton ratio of 2:1:1:6 in 3-methylbut-1-ene corresponds to its structural formula. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 2 x -CH₃ | ~0.9 | Doublet |

| -CH- | ~1.8 | Multiplet |

| -CH₂-CH- | ~1.6 | Multiplet |

| -CH₂-SO₃H | ~3.0 | Multiplet |

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon skeleton of a molecule. savemyexams.com Unlike ¹H NMR, the peak areas in ¹³C NMR are not typically used for quantitative analysis. libretexts.org For this compound, four distinct signals are anticipated in the proton-decoupled ¹³C NMR spectrum, corresponding to the four unique carbon environments.

The expected ¹³C NMR spectrum would show:

A signal for the two equivalent methyl carbons (CH₃).

A signal for the methine carbon (CH).

A signal for the methylene carbon (CH₂) adjacent to the methine group.

A downfield signal for the methylene carbon (CH₂) bonded to the sulfonic acid group, due to the deshielding effect of the sulfur and oxygen atoms.

In a similar compound, 1-butanesulfonic acid, the carbon atoms show distinct signals in the ¹³C NMR spectrum. chemicalbook.com For 3-methylbut-1-ene, four different chemical shifts are observed, indicating four different carbon atom environments. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| 2 x -C H₃ | ~22 |

| -C H- | ~25 |

| -C H₂-CH- | ~38 |

| -C H₂-SO₃H | ~55 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

To gain deeper insights into the three-dimensional structure of this compound and its analogs, advanced NMR techniques are employed. numberanalytics.com These methods are crucial for establishing through-bond and through-space correlations between nuclei. longdom.org

Correlation Spectroscopy (COSY): This 2D NMR technique identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. longdom.org For this compound, COSY would show correlations between the methyl protons and the methine proton, and between the methine proton and the adjacent methylene protons, as well as between the two different methylene groups.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a 2D NMR experiment that correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C. numberanalytics.com This technique would definitively link each proton signal in this compound to its corresponding carbon atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. numberanalytics.com This is instrumental in determining the relative stereochemistry and preferred conformations of molecules. longdom.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonic acid group and the alkyl chain.

Key expected vibrational bands include:

O-H Stretch: A broad and strong absorption band in the region of 3400-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the sulfonic acid.

C-H Stretch: Sharp bands in the 2960-2850 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

S=O Asymmetric and Symmetric Stretch: Strong absorption bands are expected around 1250-1120 cm⁻¹ for the asymmetric stretch and 1080-1030 cm⁻¹ for the symmetric stretch of the S=O bonds in the SO₃H group. For methanesulfonic acid, these peaks are observed at approximately 1190 cm⁻¹ and 985 cm⁻¹. researchgate.net

S-O Stretch: A band in the 900-700 cm⁻¹ region can be attributed to the S-O single bond stretching vibration.

C-S Stretch: The stretching vibration of the carbon-sulfur bond is expected to appear in the 800-600 cm⁻¹ range. In pyridine-3-sulfonic acid, this vibration is observed at 742 cm⁻¹. asianpubs.org

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -SO₃H | O-H Stretch | 3400-2500 (broad) |

| -CH₃, -CH₂- | C-H Stretch | 2960-2850 |

| -SO₃H | S=O Asymmetric Stretch | 1250-1120 |

| -SO₃H | S=O Symmetric Stretch | 1080-1030 |

| -SO₃H | S-O Stretch | 900-700 |

| -CH₂-S- | C-S Stretch | 800-600 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further confirmation of its structure.

Key expected Raman signals include:

C-H Vibrations: The C-H stretching and bending vibrations of the alkyl group would be observable.

S=O and S-O Vibrations: The symmetric stretching of the S=O bonds, which is often a strong band in the Raman spectrum, would be a key diagnostic peak. The S-O stretching vibration would also be present.

C-S Stretch: The carbon-sulfur bond stretch is typically a strong and sharp band in the Raman spectrum, making it a useful marker. In studies of benzenesulfonic acid, a complex band including C-S stretching is observed around 1124 cm⁻¹. nih.gov For methanesulfonic acid, the main features in the Raman spectrum arise from the CH₃ and SO₃ groups. royalsocietypublishing.org

The analysis of Raman spectra of related compounds, such as sulfonated polystyrene resins, has been used to identify molecular markers for -SO₃H and -SO₃⁻ groups. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, it provides critical information for determining its molecular weight and elucidating its structure through the analysis of fragmentation patterns.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile, polar compounds such as organic sulfonic acids. shodex.comshodexhplc.com It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection and structural information provided by mass spectrometry. For sulfonic acids, which are often present in complex matrices, this hyphenated technique is invaluable. researchgate.net

Methodology and Ionization The analysis of alkyl sulfonic acids is typically performed using a reversed-phase chromatography column, such as a C18 column, coupled with an electrospray ionization (ESI) source. researchgate.netmdpi-res.com Given the acidic nature of the sulfonic acid group, negative-ion ESI mode is the most suitable and commonly preferred ionization technique. researchgate.net In this mode, the molecule deprotonates to form a molecular ion [M-H]⁻, which can be readily detected by the mass spectrometer. For this compound (C₅H₁₂O₃S, molecular weight: 152.21 g/mol ), the expected molecular ion would be observed at an m/z of approximately 151.04. nih.gov

Fragmentation Analysis Tandem mass spectrometry (MS/MS or MSⁿ) is employed to further probe the structure of the analyte. nih.gov The [M-H]⁻ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation of alkyl sulfonic acids is well-characterized. A primary fragmentation pathway involves the cleavage of the C-S bond, often resulting in a sulfite (B76179) radical anion ([SO₃]⁻•) at m/z 79.9566 or a neutral loss of SO₃. nih.gov This characteristic fragment is a strong indicator for the presence of a sulfonic acid group. nih.gov The remaining part of the molecule, the alkyl chain, can also be detected as a corresponding fragment ion.

Research Findings Studies on various organic sulfonic acids have established robust LC-MS methods. For instance, research on novel halogenated sulfonic acids in drinking water successfully used high-resolution LC-MS to identify compounds based on their accurate mass and the characteristic [SO₃]⁻• fragment. nih.gov Similarly, the analysis of sulfonated azo dyes relies on negative-ion ESI to determine the molecular mass and the number of sulfonic acid groups from the resulting mass spectra. researchgate.net While specific fragmentation data for this compound is not extensively published, its fragmentation pattern can be predicted based on these well-established principles for analogous compounds.

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value/Observation | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₂O₃S | nih.gov |

| Molecular Weight | 152.21 g/mol | nih.gov |

| Ionization Mode | Negative Ion Electrospray (ESI⁻) | researchgate.net |

| Parent Ion [M-H]⁻ | m/z 151.04 | nih.gov |

| Key Fragment Ion | [SO₃]⁻• | nih.gov |

| Key Fragment m/z | 79.9566 | nih.gov |

X-ray Based Characterization Techniques for Elemental and Surface Analysis

X-ray based techniques are instrumental in analyzing the elemental composition and crystalline arrangement of materials. For this compound and related compounds, X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) provide complementary information about surface chemistry and bulk crystal structure, respectively.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. acs.org

Principles and Application When a material is irradiated with a beam of X-rays, core-level electrons are ejected. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its specific chemical environment. For a surface functionalized with or composed of this compound, XPS can confirm the presence of carbon, oxygen, and sulfur. nih.gov

The high-resolution spectrum of the sulfur 2p (S2p) orbital is particularly diagnostic for identifying sulfonic acid groups. The binding energy of the S2p electron in a sulfonic acid group (R-SO₃H) is significantly higher than in other sulfur-containing functional groups like thiols (R-SH) or sulfides (R-S-R). Numerous studies on sulfonated polymers and functionalized surfaces have confirmed this chemical shift. nih.govmdpi.com Research on sulfonated polyethylene (B3416737) and functionalized carbon nanotubes shows that the S2p peak for the sulfonic acid group appears at a binding energy of approximately 168-170 eV. acs.orgresearchgate.net In contrast, the S2p peak for a thiol group is found at a much lower binding energy, around 163.5 eV. nih.gov This clear separation allows for unambiguous identification and quantification of the sulfonic acid groups on a surface. nih.gov

Table 2: Typical XPS Binding Energies for Sulfur-Containing Functional Groups

| Functional Group | Orbital | Characteristic Binding Energy (eV) | Reference |

|---|---|---|---|

| Sulfonic Acid (-SO₃H) | S2p | 168.1 - 170.0 | mdpi.comresearchgate.netscispace.com |

| Sulfate (B86663) (-OSO₃H) | S2p | 168.3 - 169.5 | scispace.com |

| Thiol (-SH) | S2p | ~163.5 | nih.gov |

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. While this compound is a liquid at room temperature, its crystalline salts (e.g., sodium 3-methyl-1-butanesulfonate) can be readily analyzed by XRD to understand their solid-state packing and structure. nih.gov XRD analysis can be performed on single crystals or on polycrystalline powders (powder XRD). frontiersin.org

Structural Insights from Analogs Each crystalline substance produces a unique diffraction pattern, which acts as a "fingerprint" for identification. frontiersin.org For alkyl sulfonate salts, XRD reveals how the molecules arrange themselves in the crystal lattice. Studies on analogous compounds, such as linear alkylbenzene sulfonates (LAS), show that these amphiphilic molecules often form layered or lamellar structures. acs.org In these structures, the polar sulfonate headgroups interact with each other and the counter-ions (e.g., Na⁺), forming hydrophilic layers, while the nonpolar alkyl tails pack together in hydrophobic layers. acs.org

Single-crystal XRD studies on various organosulfonate salts have provided detailed structural parameters, including the unit cell dimensions, space group symmetry, and the precise nature of intermolecular interactions like hydrogen bonding between the sulfonate anions and cations. mdpi.comresearchgate.net For example, a study of linear alkylbenzene sulfonate identified a monoclinic lattice structure and determined the lamellar repeat spacing to be approximately 36.3 Å. acs.org This type of detailed structural information is crucial for understanding the physical properties of these materials. Although specific XRD data for a salt of this compound is not available, analysis of its crystalline salts would be expected to yield similar insights into its solid-state packing and intermolecular interactions.

Table 3: Example Crystal Structure Data for an Analogous Alkyl Sulfonate Salt (Linear Alkylbenzene Sulfonate)

| Parameter | Reported Value/Observation | Reference |

|---|---|---|

| Compound Type | Hydrated Crystal of a Linear Alkylbenzene Sulfonate (LAS) | acs.org |

| Crystal System | Monoclinic Lattice Structure | acs.org |

| Structural Feature | Lamellar (Layered) Structure | acs.org |

| Lamellar Repeat Spacing | 36.3 ± 0.1 Å | acs.org |

| Key Diffraction Peaks (d-spacing) | 5.0 Å, 4.7 Å, 4.4 Å, 4.2 Å, 3.9 Å, 3.8 Å | acs.org |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline-5-sulfonic acid |

| Linear alkylbenzene sulfonate (LAS) |

| Nafion |

| Octyl sulfate |

| Rubidium dodecyl sulfate (RDS) |

| Sodium 1-butanesulfonic acid |

| Sodium dodecyl sulfate (SDS) |

| Sulfuric acid |

| Taurocholic acid |

| Taurine |

Computational and Theoretical Investigations of 3 Methyl 1 Butanesulfonic Acid

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By solving the Kohn-Sham equations, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like 3-Methyl-1-butanesulfonic acid. These calculations are foundational for subsequent predictions of molecular properties. For sulfonic acids, DFT calculations, often employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are used to predict structural parameters including bond lengths and angles.

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For short-chain sulfonic acids, the HOMO is typically localized on the sulfonate group, specifically the oxygen atoms, while the LUMO is distributed over the alkyl chain and the sulfur atom. DFT calculations can provide precise energy values for these orbitals, allowing for the prediction of the molecule's reactivity profile. The HOMO-LUMO gap can also offer insights into the electronic transitions that are possible, which are further explored using Time-Dependent DFT.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 9.7 |

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. Following geometry optimization, harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the fundamental vibrational modes of the molecule.

For the sulfonic acid group (-SO₃H), characteristic vibrational modes include the S=O asymmetric and symmetric stretching, S-O stretching, and O-S=O bending modes. The alkyl chain of this compound will exhibit C-H stretching, bending, and rocking vibrations. DFT calculations can predict the wavenumbers for these vibrations. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. researchgate.netmdpi.com The predicted spectrum can then be directly compared with an experimental spectrum to confirm the molecular structure and assign spectral bands to specific atomic motions. hakon-art.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| O-H Stretch (Sulfonic Acid) | 3450 | 3400-3500 |

| C-H Stretch (Alkyl) | 2960 | 2850-3000 |

| S=O Asymmetric Stretch | 1355 | 1340-1360 |

| S=O Symmetric Stretch | 1160 | 1150-1170 |

| S-O Stretch | 1050 | 1030-1060 |

Quantum Chemical Calculations for Spectroscopic Parameters

Beyond vibrational spectra, quantum chemical calculations can predict other important spectroscopic parameters, providing a deeper understanding of the molecule's interaction with electromagnetic fields.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra, especially for complex molecules. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors from first principles. nih.govgaussian.com

By calculating the magnetic shielding of each nucleus (e.g., ¹H and ¹³C) in this compound, one can predict its NMR chemical shifts. These calculations are typically performed at the DFT level of theory. nih.gov The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule. rsc.org

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (α to SO₃H) | 55.2 | 54.8 |

| C2 | 28.9 | 28.5 |

| C3 | 25.1 | 24.7 |

| C4 (Methyl) | 22.5 | 22.1 |

To understand the ultraviolet-visible (UV-Vis) absorption properties of a molecule, one must investigate its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excitation energies and oscillator strengths of electronic transitions. nih.gov This allows for the theoretical prediction of a molecule's UV-Vis spectrum.

For a simple alkanesulfonic acid like this compound, which lacks significant chromophores, strong electronic absorptions are expected only in the far-UV region. TD-DFT calculations can identify the nature of these transitions, which typically involve the promotion of an electron from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). The results can predict the wavelength of maximum absorption (λ_max) and the intensity of the absorption band, providing a theoretical basis for its electronic spectroscopic behavior.

Molecular Dynamics Simulations and Conformational Studies

While quantum chemical calculations typically focus on single, static molecules (often in the gas phase), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment (e.g., in a solvent). nih.gov

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. For alkylsulfonic acids, force fields can be developed and refined based on quantum mechanical data to ensure accuracy. nih.gov

These simulations can reveal the preferred conformations of this compound in solution. Due to the flexibility of the butyl chain, the molecule can adopt various spatial arrangements (conformers). MD simulations can explore the potential energy surface to identify low-energy conformers and the barriers to rotation around single bonds. This is particularly relevant for understanding how the molecule interacts with other molecules, such as in self-assembly processes or at interfaces, which is a key aspect of the behavior of related surfactant molecules like sodium alkyl sulfonates. nih.govnih.gov The simulations can provide information on properties such as radial distribution functions and hydrogen bond dynamics, offering a detailed picture of the molecule's behavior in a condensed phase. nih.gov

Theoretical Models for Reaction Kinetics and Mechanisms

Computational and theoretical chemistry provides indispensable tools for understanding the reaction kinetics and mechanisms involving this compound. By modeling the behavior of molecules and their interactions, researchers can predict reaction rates, elucidate complex reaction pathways, and determine the energetic barriers that govern chemical transformations. These theoretical investigations complement experimental work by offering molecular-level insights that are often difficult to obtain through empirical methods alone. Key areas of focus include the application of kinetic models to describe reaction progress under different solution conditions and the calculation of activation energies to quantify the temperature dependence of reaction rates.

Ideal-Solution and Non-Ideal-Solution Kinetic Modeling

Kinetic modeling is essential for describing the rate of a chemical reaction and is broadly categorized into ideal-solution and non-ideal-solution models. The choice of model depends on the nature of the reacting system and the interactions between the components.

Ideal-Solution Models (IM) are based on the assumption that the thermodynamic activities of the reactants can be approximated by their molar concentrations. This simplification is generally valid for dilute solutions where intermolecular interactions have a negligible effect on the reaction kinetics. The resulting rate equations are often straightforward and easier to solve.

Non-Ideal-Solution Models (NIM) , in contrast, account for the non-ideal behavior of reactants in solution by incorporating activity coefficients. These coefficients correct for the deviation from ideality caused by solute-solute and solute-solvent interactions, which can be significant in concentrated solutions or systems with strong intermolecular forces, such as those involving ionic species.

A pertinent example of the application of these models can be found in studies of reactions catalyzed by ionic liquids derived from sulfonic acids. For instance, the kinetics of the transesterification of methyl acetate (B1210297) with ethanol (B145695), catalyzed by the ionic liquid 4-(3-methyl-1-imidazolio)-1-butanesulfonic acid triflate, have been analyzed using both IM and NIM approaches. researchgate.net The results indicated that the Non-Ideal-Solution Model provided a more accurate correlation with the experimental data compared to the Ideal-Solution Model. researchgate.net This suggests that the non-ideal interactions in the reaction mixture significantly influence the reaction kinetics.

The table below presents a comparative summary of the correlation results from a kinetic study employing both models, highlighting the Mean Relative Deviation (MRD) and Mean Absolute Squared Error (MASE) as measures of model accuracy. researchgate.net Lower values indicate a better fit to the experimental data.

| Model Type | Parameter | Value | Mean Relative Deviation (MRD) | Mean Absolute Squared Error (MASE) |

| Ideal-Solution Model (IM) | k₁ | 0.00358 | 0.105 | 0.00193 |

| k₂ | 0.00287 | |||

| Non-Ideal-Solution Model (NIM) | k'₁ | 0.00299 | 0.061 | 0.00067 |

| k'₂ | 0.00239 | |||

| This interactive table summarizes the superior fit of the Non-Ideal-Solution Model (NIM) in a kinetic study of a reaction catalyzed by a derivative of butanesulfonic acid, as indicated by its lower MRD and MASE values. researchgate.net |

Derivation of Activation Energies via Arrhenius Analysis

The activation energy (Ea) is a fundamental kinetic parameter representing the minimum energy required for a reaction to occur. It is a critical factor in understanding the temperature sensitivity of a reaction rate. The Swedish scientist Svante Arrhenius proposed an equation in 1889 that quantitatively relates the rate constant (k) of a chemical reaction to the absolute temperature (T) and the activation energy. opentextbc.ca

The Arrhenius equation is expressed as: k = A * e(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor, which relates to the frequency of collisions with the correct orientation

Ea is the activation energy (in Joules per mole)

R is the universal gas constant (8.314 J/K·mol)

T is the absolute temperature (in Kelvin)

To determine the activation energy experimentally, the Arrhenius equation can be rearranged into a linear form by taking the natural logarithm of both sides: opentextbc.caln(k) = - (Ea/R) * (1/T) + ln(A)

This equation takes the form of a straight line (y = mx + b), where:

y = ln(k)

x = 1/T

The slope (m) = -Ea/R

The y-intercept (b) = ln(A)

By measuring the rate constant (k) at several different temperatures, a plot of ln(k) versus 1/T, known as an Arrhenius plot, can be generated. The activation energy can then be calculated from the slope of the resulting straight line. opentextbc.cayoutube.com

Ea = - slope * R

While specific experimental data for reactions involving this compound is not available in the reviewed literature, the following table provides a hypothetical dataset to illustrate how an Arrhenius analysis would be performed to calculate the activation energy.

| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |

| 400 | 0.00250 | 1.85 x 10⁻⁵ | -10.89 |

| 425 | 0.00235 | 5.10 x 10⁻⁵ | -9.88 |

| 450 | 0.00222 | 1.30 x 10⁻⁴ | -8.95 |

| 475 | 0.00211 | 3.10 x 10⁻⁴ | -8.08 |

| 500 | 0.00200 | 6.90 x 10⁻⁴ | -7.28 |

| This interactive table presents hypothetical data for a reaction involving this compound to demonstrate the process of an Arrhenius analysis. |

Plotting the ln(k) versus 1/T values from this hypothetical data would yield a straight line. The slope of this line could then be used to calculate the activation energy, providing crucial insight into the reaction's energetic barrier. libretexts.org

Advanced Applications and Materials Science Integration of Branched Sulfonic Acids

Sulfonic Acid-Functionalized Ionic Liquids in Specialty Solvents and Reaction Media

The sulfonic acid moiety is a powerful functional group for creating task-specific ionic liquids (ILs). These ILs often serve as recyclable catalysts and specialty solvents in chemical synthesis. By incorporating a sulfonic acid group into the cation of an ionic liquid, a Brønsted acidic site is introduced, which is crucial for catalyzing a variety of organic reactions.

An example is the ionic liquid 4-(3-Methyl-1-imidazolio)-1-butanesulfonic acid hydrogen sulfate (B86663), which features a methyl-imidazolium cation functionalized with a butanesulfonic acid chain. This IL has demonstrated high efficiency as a recyclable catalyst in multicomponent organic reactions, such as the synthesis of phthalazines, achieving high yields under mild conditions. The presence of acidic sites on both the cation and the anion can enhance the catalytic performance. beilstein-journals.org The kinetic study of transesterification reactions, for instance, has been investigated using 4-(3-methyl-1-imidazolio)-1-butanesulfonic acid triflate, which was found to be a more active catalyst compared to sulfuric acid under certain conditions. researchgate.net Another application for these functionalized ILs is in the pretreatment of biomass, where 4-(3-Methyl-1-imidazolio)-1-butanesulfonic acid has been studied for its effect on the saccharification rate of plant materials. doaj.org

Table 1: Examples of Sulfonic Acid-Functionalized Ionic Liquids and Their Applications

| Ionic Liquid Name | Cation Structure | Anion | Key Application(s) | Reference |

|---|---|---|---|---|

| 4-(3-Methyl-1-imidazolio)-1-butanesulfonic acid hydrogen sulfate | Methyl-imidazolium with a butanesulfonic acid group | Hydrogen sulfate (HSO₄⁻) | Recyclable catalyst in organic synthesis | |

| 4-(3-Methyl-1-imidazolio)-1-butanesulfonic acid triflate | Methyl-imidazolium with a butanesulfonic acid group | Triflate (CF₃SO₃⁻) | Catalyst for transesterification reactions | researchgate.net |

Incorporation into Functional Materials for Enhanced Properties

The sulfonic acid group is pivotal for modifying polymers and other materials to enhance properties such as conductivity, hydrophilicity, and biocompatibility.

Conductive hydrogels are a class of materials attracting significant attention for applications in wearable electronics and bioelectronics due to their tissue-like mechanical properties and electrical conductivity. rsc.orgscispace.com One strategy to create these materials involves using the conductive polymer poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). The performance of these hydrogels can be significantly enhanced by using ionic liquids to increase the ionic strength of the PEDOT:PSS solution. rsc.org

Specifically, the ionic liquid 4-(3-butyl-1-imidazolio)-1-butanesulfonic acid triflate has been used to induce gelation in PEDOT:PSS dispersions. scispace.comescholarship.org This process increases the number of interconnected pathways for charge conduction, leading to a notable improvement in conductivity. scispace.com The ionic liquid serves as a plasticizing co-dopant, enhancing both the mechanical properties and the charge-carrying capacity of the hydrogel, which is critical for applications in bioelectronics. This approach allows for the formation of highly conductive hydrogels at relatively low polymer concentrations. scispace.com In a similar context, functionalized sulfonic acids like camphorsulfonic acid (CSA) and dodecylbenzene (B1670861) sulfonic acid (DBSA) are used to dope (B7801613) polymers like polyaniline (PAni), improving its solubility and conductivity for the manufacturing of conductive blends. scielo.brresearchgate.net

Proton exchange membrane fuel cells (PEMFCs) are a key technology for clean energy generation, and the performance of the PEM is critical to the cell's efficiency. lidsen.com The membrane's primary function is to conduct protons while preventing the passage of fuel and oxidant. This is achieved by incorporating acidic functional groups into the polymer structure. The sulfonic acid group (-SO₃H) is the most common functional group used for this purpose.

A variety of polymers have been investigated as alternatives to traditional perfluorosulfonic acid (PFSA) membranes like Nafion. nih.govrsc.org Among the most promising are sulfonated aromatic polymers, which offer high thermal and chemical stability at a lower cost. lidsen.com Materials such as sulfonated poly(ether ether ketone) (SPEEK), sulfonated polyimides (SPIs), and sulfonated polyphenylenes are leading candidates. nih.govrsc.orgresearchgate.net The key to their function is the sulfonation process, where sulfonic acid groups are attached to the polymer backbone. nih.gov The degree of sulfonation (DS) is a critical parameter that controls the membrane's proton conductivity, water uptake, and mechanical stability. nih.gov For example, SPEEK with a sulfonation degree of 70% has shown proton conductivity close to that of Nafion. nih.gov While 3-methyl-1-butanesulfonic acid itself is not directly polymerized, it represents the essential branched acid functionality that provides the necessary protons for conduction in these advanced membranes.

Table 2: Properties of Selected Sulfonated Polymers for PEM Applications

| Polymer | Key Advantages | Challenges | Typical Proton Conductivity (S/cm) | Reference |

|---|---|---|---|---|

| Sulfonated Poly(ether ether ketone) (SPEEK) | Excellent thermal stability, tunable proton conductivity, good mechanical properties. | High swelling at high degrees of sulfonation, which can reduce mechanical and chemical stability. | ~0.1 S/cm (at 80°C, high DS) | nih.gov |

| Sulfonated Polyphenylenes | Devoid of heteroatom linkages in the main chain, leading to high stability. | Challenging synthesis and processing due to rigid-rod character. | Varies with architecture | rsc.org |

The surface properties of a medical implant are critical for its success, as they mediate the interaction between the device and the surrounding biological tissue. Polyetheretherketone (PEEK) is a polymer used in orthopedic implants due to its mechanical properties being similar to bone, but its surface is bio-inert and hydrophobic, which can hinder osseointegration. mdpi.comnih.govroyalsocietypublishing.org

Surface modification through sulfonation is a powerful technique to improve the bioactivity of PEEK and other biomaterials. mdpi.com The process introduces negatively charged sulfonate (-SO₃⁻) groups onto the material's surface. royalsocietypublishing.org This modification increases the material's hydrophilicity and makes it more chemically active. nih.gov Research has shown that sulfonation of PEEK surfaces significantly enhances the adhesion, proliferation, and osteogenic differentiation of pre-osteoblast cells in vitro and improves bone-implant bonding in vivo. royalsocietypublishing.org The sulfonate groups are believed to increase non-specific interactions between the implant surface and molecules on the cell's outer membrane, thereby promoting cell attachment. royalsocietypublishing.org A fast, ambient-temperature sulfonation method has been developed that can reduce the water contact angle of PEEK from 78° to 37° in just 30 seconds, proving more effective than some conventional plasma treatments. royalsocietypublishing.org

Table 3: Effect of Surface Sulfonation on PEEK Properties

| Treatment | Sulfonation Time | Water Contact Angle (°) | Key Finding | Reference |

|---|---|---|---|---|

| Untreated PEEK | 0 s | ~78° | Hydrophobic surface | royalsocietypublishing.org |

| Ambient-Temperature Sulfonation | 30 s | ~37° | Significantly increased hydrophilicity | royalsocietypublishing.org |

Environmental Remediation Applications of Sulfonated Compounds

While many sulfonated compounds are benign, some, particularly per- and polyfluoroalkyl substances (PFAS), are significant environmental pollutants due to their extreme persistence. The study of their degradation pathways is crucial for developing remediation technologies.

Perfluorinated sulfonic acids, such as perfluorooctanesulfonic acid (PFOS), are highly resistant to degradation. One promising remediation strategy is reductive defluorination, where the strong carbon-fluorine bonds are broken. Interestingly, the molecular structure of the PFOS isomer plays a significant role in its susceptibility to degradation.

Studies have shown that branched PFOS isomers can be defluorinated more readily than their linear counterparts. rsc.orgresearchgate.net For example, one investigation using cobalt(II) phthalocyanine (B1677752) with Ti(III) citrate (B86180) as a reducing agent found that it could defluorinate 10.9% of a technical PFOS mixture, with the process showing isomer-specific degradation rates for branched isomers. rsc.org Another study reported that under certain conditions with vitamin B12 as a catalyst, 71% defluorination of branched PFOS isomers was achieved, whereas only 18% defluorination occurred for linear PFOS. researchgate.net These findings suggest that the branching in the alkyl chain, similar to the structure of this compound, can create points of vulnerability in otherwise highly stable molecules, which is a key insight for developing targeted environmental remediation technologies.

Table 4: Comparison of Reductive Defluorination of PFOS Isomers

| Catalyst/Reductant System | Isomer Type | Defluorination (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Vitamin B₁₂ / Ti(III) citrate | Branched PFOS | 71% | 5 days | researchgate.net |

| Vitamin B₁₂ / Ti(III) citrate | Linear PFOS | 18% | 7 days | researchgate.netmdpi.com |

Industrial Relevance of Branched Alkyl Sulfonic Acid Structures

Branched alkyl sulfonic acids and their derivatives are a class of organic compounds with significant industrial importance, primarily driven by their function as anionic surfactants. cleaninginstitute.org The molecular structure, characterized by a hydrophilic sulfonate group and a hydrophobic branched alkyl chain, allows these compounds to effectively reduce the surface tension of water. cleaninginstitute.orgontosight.ai This fundamental property makes them versatile ingredients in a wide array of commercial and industrial products. cleaninginstitute.org While linear alkylbenzene sulfonates (LAS) became prevalent in household detergents due to their enhanced biodegradability, branched alkylbenzene sulfonates (BAS) and other branched structures retain crucial roles in applications where rapid biodegradation is less critical or where their specific performance characteristics are advantageous. wikipedia.org The industrial utility of these compounds spans from cleaning products and personal care items to specialized roles in the petroleum, lubricant, and chemical manufacturing sectors. cleaninginstitute.orgnanotrun.comeuropa.eu

The compound This compound is a specific example of a short-chain branched alkyl sulfonic acid. ontosight.ai Its properties, including high acidity and solubility, make it suitable for use as a surfactant, catalyst, and a chemical intermediate in the synthesis of various products. ontosight.ai

Applications in Cleaning and Personal Care

One of the largest industrial applications for branched alkyl sulfonic acids is in the formulation of detergents and cleaning agents for household, institutional, and industrial use. cleaninginstitute.org Their salts, such as branched-chain alkylbenzene sulfonate sodium, ammonium, and ethanolamine (B43304) salts, are primary raw materials for washing powders and liquid detergents. nanotrun.com These surfactants are valued for their excellent wetting, foaming, and emulsifying properties. nanotrun.com

In personal care products like shampoos, bath products, and cleansers, branched alkyl benzene (B151609) sulfonic acids contribute to rich foam formation and effective cleaning. ontosight.ainanotrun.com They are noted for having low degreasing power and low irritation potential to skin and hair, making them suitable for these applications. nanotrun.com

Table 1: Properties and Applications of Branched Alkyl Sulfonic Acids in Consumer Products

| Property | Description | Relevant Applications |

|---|---|---|

| Surfactant Action | Reduces surface tension of water, emulsifies oils and suspends dirt particles. ontosight.ai | Laundry detergents, hard surface cleaners, liquid dish detergents, industrial cleaners. cleaninginstitute.orgnanotrun.com |

| Foaming | Generates stable and rich foam. nanotrun.com | Shampoos, bath products, cleansers, "bubble making" solutions for children. cleaninginstitute.orgnanotrun.com |

| Wetting Agent | Improves the wetting and penetration of process chemicals. ontosight.ai | Textile and leather manufacturing. ontosight.ai |

| Mildness | Low degreasing power and low irritation potential. nanotrun.com | Personal care products like shampoos and body washes. ontosight.ainanotrun.com |

Role in the Petroleum and Lubricant Industry

Branched alkyl sulfonic acids have found a critical niche in the petroleum industry as highly effective asphaltene dispersants. Asphaltenes are complex hydrocarbon molecules in crude oil that can precipitate and cause fouling in process equipment, especially during blending or heating of oils. google.com Research has shown that branched alkyl aromatic sulfonic acids are particularly effective at increasing the solubility of asphaltenes in petroleum-derived oils, outperforming their linear counterparts. google.comgoogle.com The branching in the alkyl tail enhances their solubility in the oil, which is crucial for their function. google.com

In the lubricant additive industry, calcium salts of long-chain alkylbenzene sulfonic acids are used as detergents. europa.eu In a process known as "overbasing," excess calcium carbonate is incorporated to provide acid-buffering capacity to the lubricant, which is measured by the Total Base Number (TBN). europa.eu

Table 2: Comparison of Asphaltene Dispersants

| Dispersant Type | Effectiveness | Key Characteristic |

|---|---|---|

| Linear Alkyl Benzene Sulfonic Acids | Less effective for chain lengths above 16 carbons due to poor oil solubility. google.com | Straight alkyl chain. |

| Branched Alkyl Benzene Sulfonic Acids | More effective than linear counterparts as asphaltene dispersants in crude oil. google.com | Branched alkyl chain improves oil solubility. google.com |

| Branched, Two-Tail, Fused Ring Aromatic Sulfonic Acids | Considered an optimal structure for asphaltene dispersion. google.com | Contains two branched alkyl tails and a two-fused ring aromatic structure. google.com |

Catalysis and Chemical Synthesis

The strong acidity of sulfonic acids, including branched variants like this compound (with a pKa of approximately -2.8), makes them effective catalysts in various chemical reactions. ontosight.ai They can be employed as catalysts in processes such as esterification and polymerization due to their ability to donate protons. ontosight.aialibaba.com

Furthermore, these compounds serve as valuable intermediates in organic synthesis. ontosight.ai this compound, for example, is used as a building block in the production of pharmaceuticals, agrochemicals, and other personal care products. ontosight.ai Its synthesis is typically achieved through the reaction of 3-methyl-1-butanol with sulfur trioxide. ontosight.ai Other functionalized sulfonic acids, such as 4-(3-Methyl-1-imidazolio)-1-butanesulfonic Acid Hydrogen Sulfate, are used as recyclable catalysts in multicomponent organic reactions, demonstrating high efficiency and cost-effectiveness.

Other Industrial Applications

The versatility of branched alkyl sulfonic acids extends to several other industrial sectors:

Coatings and Inks: They can be used as additives to enhance the stability and uniformity of coating and ink formulations. nanotrun.com

Textile Industry: They function as dye dispersants. cleaninginstitute.org

Agrochemicals: They are used in some emulsion polymerization processes for agricultural products. cleaninginstitute.org Branched alkylbenzene sulfonates are still employed in certain agrochemical applications where their slower biodegradability is not a primary concern. wikipedia.org

Paint Strippers: Their surfactant properties are utilized in the formulation of paint strippers. cleaninginstitute.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-methyl-1-butanol |

| 4-(3-Methyl-1-imidazolio)-1-butanesulfonic Acid Hydrogen Sulfate |

| Branched Alkyl Benzene Sulfonic Acid (BABSA) |

| Calcium carbonate |

| Linear Alkylbenzene Sulfonates (LAS) |

Future Research Directions and Emerging Trends in 3 Methyl 1 Butanesulfonic Acid Chemistry

Development of Novel Synthetic Routes with Improved Atom Economy

The principles of green chemistry are increasingly pivotal in modern synthetic design, with atom economy being a central tenet. acs.org Traditional routes to alkanesulfonic acids often involve multi-step processes with stoichiometric reagents, leading to significant waste. wikipedia.orgnih.gov Future research will undoubtedly focus on developing more direct and sustainable methods for the synthesis of 3-Methyl-1-butanesulfonic acid.

A promising avenue involves the direct sulfoxidation or sulfonation of 3-methyl-1-butene (B165623) or related precursors. wikipedia.org Catalytic approaches that utilize air as a green oxidant are particularly attractive. rsc.org For instance, a transition-metal-catalyzed reaction combining an isoamyl precursor with a sulfur dioxide surrogate could offer a direct, one-step route, significantly improving atom economy compared to classical methods that involve halogenated intermediates. rsc.org

| Synthetic Route | Key Reactants | Byproducts | Theoretical Atom Economy (%) | Potential Advantages |

| Classical (e.g., via Halide) | Isoamyl bromide, Sodium sulfite (B76179) | Sodium bromide | ~55% | Established methodology |

| Future (e.g., Direct Oxidation) | 3-Methyl-1-butene, SO₂, O₂ | Water | >90% | High atom economy, fewer steps, greener oxidant acs.orgrsc.org |

| Future (e.g., Thiol Oxidation) | 3-Methyl-1-butanethiol, O₂/H₂O₂ | Water | >95% | High atom economy, potentially mild conditions wikipedia.org |

These advanced synthetic strategies would not only reduce waste but also potentially lower costs, making this compound more accessible for broader applications.

Exploration of New Catalytic Applications and Enhanced Selectivity

Sulfonic acids are well-established as strong Brønsted acid catalysts in a multitude of organic transformations, including esterifications, alkylations, and condensation reactions. wikipedia.orgorientjchem.orgnih.gov The unique branched structure of this compound could offer distinct advantages in terms of solubility in organic solvents and steric influence on reaction transition states, potentially leading to enhanced selectivity.

Future research should explore its efficacy as a catalyst in reactions where product selectivity is paramount. For example, in the Prins cyclization or dehydrative etherification, the catalyst's structure can influence the reaction pathway. acs.orgnih.gov Coating silica (B1680970) supports with this compound could create a solid acid catalyst with a specific hydrophobic-hydrophilic balance, potentially enhancing selectivity in aqueous or biphasic systems. acs.orgrsc.org The branched alkyl group could create a more hydrophobic local environment around the acidic site, favoring certain substrates or transition states. rsc.org

| Reaction Type | Substrates | Potential Catalyst System | Targeted Selectivity |

| Fischer Esterification | Long-chain fatty acids, Methanol | This compound (homogeneous) | High conversion to methyl esters |

| Prins Cyclization | Styrene, Formaldehyde | SBA-15-supported this compound | High selectivity for 4-phenyl-1,3-dioxane (B1205455) acs.org |

| Selective Acylation | 1,3-Butanediol, Dodecanoic acid | Hydrophobic polymer-supported this compound | Preferential mono-acylation vs. di-acylation rsc.org |

Investigating these applications will determine if the specific structure of this compound can be leveraged to solve existing challenges in selective organic synthesis.

Integration with Advanced Materials for Multifunctional Systems

The covalent attachment of sulfonic acid groups to inorganic or polymeric backbones is a powerful strategy for creating functional materials. uq.edu.aumdpi.comnih.gov These materials find use as solid acid catalysts, proton exchange membranes in fuel cells, and ion-exchange resins. wikipedia.orgpatsnap.com The integration of this compound into such systems is a logical and promising direction for future research.

Functionalizing mesoporous silica, titania, or organic polymers with this compound could yield novel solid acid catalysts with tailored properties. mdpi.comencyclopedia.pubrsc.org The branched alkyl chain could modify the surface properties of the material, influencing its interaction with different solvents and reactants. rsc.org In the context of polymer electrolyte membranes, incorporating this specific sulfonic acid moiety could impact the membrane's proton conductivity, water uptake, and mechanical stability. patsnap.comnih.gov

| Material Type | Functionalization Strategy | Potential Application | Key Property to Investigate |

| Mesoporous Silica (SBA-15) | Co-condensation with a silylated precursor of the acid | Heterogeneous catalyst for biomass conversion uq.edu.au | Stability against leaching and hydrothermal robustness |

| Polystyrene Resin | Post-synthesis sulfonation using a derivative | Ion-exchange resin for water purification | Ion-exchange capacity and selectivity |

| Poly(arylene ether nitrile) | Incorporation as a sulfonated monomer during polymerization | High-performance dielectric film nih.gov | Proton conductivity and thermal stability |

| Coordination Polymers | Use as a functionalized ligand | Proton-conducting materials acs.org | Humidity-dependent proton conductivity |

These hybrid materials could exhibit unique performance characteristics stemming directly from the structure of the appended this compound group.

Deeper Mechanistic Understanding through Combined Experimental and Computational Approaches

A thorough understanding of a molecule's behavior at a fundamental level is crucial for its rational application. The synergy between experimental kinetics and computational modeling, particularly Density Functional Theory (DFT), offers a powerful toolkit for elucidating reaction mechanisms. acs.orgresearchgate.netnih.gov

Future investigations should apply these combined approaches to reactions catalyzed by this compound. DFT calculations can be used to model transition states, calculate activation barriers, and understand the non-covalent interactions that govern selectivity. researchgate.netrsc.org For instance, in an esterification reaction, computational studies can help determine whether the mechanism proceeds through an SN1 or SN2 pathway and how the branched alkyl group of the catalyst influences the energy profile. nih.gov These theoretical predictions can then be validated through carefully designed kinetic experiments, leading to a comprehensive mechanistic picture. nih.gov

| Research Question | Computational Method | Experimental Technique | Expected Insight |

| What is the mechanism of esterification catalyzed by this compound? | DFT calculation of reaction pathways (SN1 vs. SN2) nih.gov | Kinetic studies (e.g., Hammett analysis) | Validation of the lowest energy pathway |

| How does the branched structure affect catalyst-substrate interactions? | Molecular Dynamics (MD) simulations nih.gov | NMR spectroscopy (NOE experiments) | Understanding of steric and electronic effects on binding |

| What is the adsorption behavior on a functionalized surface? | DFT study of adsorption energies on a silica slab model researchgate.netemerald.com | Temperature-programmed desorption (TPD) | Correlation between structure and surface affinity |

Such studies will provide invaluable insights, enabling the rational design of more efficient and selective catalytic systems based on this molecule.

Expanding the Scope of Derivatization for Tailored Chemical Properties

The sulfonic acid group is a versatile functional handle that can be converted into other important moieties, such as sulfonamides and sulfonate esters. wikipedia.orgnih.gov These derivatives are prevalent in pharmaceuticals, agrochemicals, and materials science. A key future direction is to explore the derivatization of this compound to create a library of novel compounds with tailored properties.

Modern synthetic methods allow for the direct conversion of sulfonic acids to sulfonamides and sulfonate esters, bypassing the traditional, often harsh, conversion to a sulfonyl chloride. nih.govacs.orgacs.org Applying these methodologies to this compound could yield a range of new molecules. The resulting 3-methyl-1-butanesulfonamides could be screened for biological activity, while the corresponding sulfonate esters could be investigated as alkylating agents or as precursors for further chemical modifications. wikipedia.orgnih.gov

| Derivative Class | Synthetic Method | Reactant | Potential Application Area |

| Sulfonamides | Direct coupling using triphenylphosphine (B44618) ditriflate nih.govacs.org | Primary/Secondary Amines | Agrochemicals, Pharmaceuticals |

| Sulfonate Esters | Direct esterification with activating agents google.com | Alcohols, Phenols | Organic synthesis (alkylating agents), Polymer chemistry |

| Sulfonyl Halides | Reaction with thionyl chloride or similar reagents wikipedia.org | Thionyl Chloride | Versatile synthetic intermediates |

This systematic exploration of derivatization will expand the chemical space accessible from this compound, potentially leading to the discovery of new materials and biologically active compounds.

Q & A

Q. What are the established synthesis protocols for 3-methyl-1-butanesulfonic acid, and how can purity be optimized during preparation?

Synthesis of this compound derivatives often involves sulfonation reactions. For example, ionic liquid analogs like this compound imidazolium triflate are synthesized via alkylation of imidazole with sulfobutyl halides, followed by anion exchange with trifluoromethanesulfonic acid . Key steps include:

- Reaction conditions : Use anhydrous solvents (e.g., THF) under inert gas to prevent hydrolysis.

- Purification : Recrystallization or column chromatography to remove unreacted precursors.

- Purity validation : 1H-NMR spectroscopy (e.g., δ 8.7–9.2 ppm for imidazolium protons) and HPLC with UV detection (λ = 210 nm) .

Q. How is this compound characterized structurally and functionally in academic research?

Structural characterization typically employs:

- NMR spectroscopy : Proton environments are resolved using 1H and 13C NMR, with chemical shifts calibrated against internal standards like 3-(trimethylsilyl)propane-1-sulfonic acid (DSS) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ for ionic liquid derivatives). Functional analysis includes testing thermal stability via TGA (decomposition >250°C) and solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) .

Q. What role does this compound play in catalytic or reaction systems?

As a Brønsted acid catalyst, it facilitates esterification and condensation reactions due to its strong sulfonic acid group (-SO3H). For instance, in biodiesel synthesis, it protonates carbonyl groups, enhancing reaction kinetics. Key parameters:

- Acid strength : pKa ≈ -1.2 (comparable to methanesulfonic acid) .

- Reusability : Ionic liquid forms (e.g., imidazolium salts) enable recovery via centrifugation .

Advanced Research Questions

Q. How do structural modifications of this compound impact its interactions with biomolecules?

Advanced studies focus on sulfonic acid-protein interactions:

- Ionic interactions : The sulfonate group binds cationic residues (e.g., lysine) in enzymes, altering catalytic activity.

- Experimental design : Use fluorescence quenching assays or ITC (isothermal titration calorimetry) to quantify binding affinity (Kd) .

- Contradictions : Some studies report enzyme inhibition, while others observe stabilization; this may depend on pH and ionic strength .

Q. What methodologies resolve contradictions in stability data for this compound under varying pH and temperature?

Stability studies require:

- Controlled degradation assays : Incubate the compound at pH 2–12 and monitor decomposition via LC-MS.

- Kinetic modeling : Use Arrhenius plots to predict degradation rates at different temperatures. Example finding: Sodium salts (e.g., sodium 1-butanesulfonate) show higher aqueous stability than free acids, with <5% degradation at 25°C over 30 days .

Q. How can computational models predict the behavior of this compound in complex matrices?

Computational approaches include:

- Molecular dynamics (MD) : Simulate solvation effects in water/ionic liquid mixtures using force fields (e.g., OPLS-AA).

- DFT calculations : Optimize geometry and predict NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) . Validation involves comparing predicted vs. experimental spectra (e.g., RMSD <0.1 ppm for 1H-NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.